Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using an allyl halide and a suitable base.
Esterification: The final step involves the esterification of the pyrazole derivative with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and waste minimization are also crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its pyrazole core.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial agents.
Anti-inflammatory Agents: Investigation as a candidate for anti-inflammatory drugs.
Industry:
Agrochemicals: Use in the synthesis of herbicides and pesticides.
Materials Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The allyloxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 2-(4-methoxy-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-ethoxy-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-propoxy-1H-pyrazol-1-yl)acetate
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the pyrazole ring (allyloxy vs. methoxy, ethoxy, propoxy).
- Reactivity: The allyloxy group may exhibit different reactivity compared to other alkoxy groups due to the presence of the double bond.
- Applications: The unique properties of the allyloxy group may make Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate more suitable for specific applications, such as in the development of materials with unique properties or as a precursor in organic synthesis.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h3,5-6H,1,4,7H2,2H3 |
InChI Key |
FMRCYMQGNBZXBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)OCC=C |
Origin of Product |
United States |
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